3-(2-furyl)benzoic Acid

Description

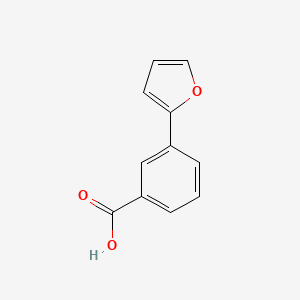

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVVFGRDMHDHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407689 | |

| Record name | 3-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35461-99-5 | |

| Record name | 3-(2-Furanyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35461-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-furyl)benzoic acid (CAS: 35461-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-furyl)benzoic acid, with the CAS number 35461-99-5, is a biaryl carboxylic acid that incorporates both a benzene and a furan ring system. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by furan- and benzoic acid-containing compounds. Furan derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, benzoic acid and its derivatives are prevalent in numerous therapeutic agents and serve as versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental details and data presentation for a scientific audience.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 188.18 g/mol . Its chemical structure and key properties are summarized in the tables below.[1][2]

| Property | Value | Reference |

| CAS Number | 35461-99-5 | [1] |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| IUPAC Name | 3-(furan-2-yl)benzoic acid | |

| SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | [1] |

| Purity | Typically ≥97% (commercial samples) | [1] |

| Appearance | Solid | |

| Storage | Store at 4°C, sealed and dry | [1][2] |

Computed Physicochemical Data

The following table presents computed physicochemical properties that are valuable in drug discovery and development for predicting the pharmacokinetic profile of a compound.[1]

| Property | Value | Reference |

| TPSA (Topological Polar Surface Area) | 50.44 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.6448 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

The synthesis of this compound can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely used method for the formation of C-C bonds between aryl and heteroaryl moieties.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a generalized procedure adapted from literature for the synthesis of biaryl compounds and can be optimized for the specific synthesis of this compound.[3]

Materials:

-

3-Bromobenzoic acid (or other suitable aryl halide)

-

2-Furanylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or JohnPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., dioxane/water, THF/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 3-bromobenzoic acid (1.0 eq.), 2-furanylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 2 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Biological Activity

While specific biological data for this compound is not extensively reported in publicly available literature, research on structurally similar compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, provides insights into its potential antimicrobial properties.

Antimicrobial Activity of Structurally Related Compounds

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their antimicrobial activity against various pathogens. These compounds were found to inhibit the growth of the yeast-like fungi Candida albicans at a concentration of 64 µg/mL.[4][5] Furthermore, a minimum inhibitory concentration (MIC) of 128 µg/mL was observed for most of the tested compounds against the Gram-positive bacterium Staphylococcus aureus.[4] These findings suggest that the 3-(furan-2-yl)aryl acid scaffold may be a promising starting point for the development of new antimicrobial agents.

Table: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)propanoic Acid Derivatives

| Microorganism | Activity Concentration/MIC | Reference |

| Candida albicans | 64 µg/mL | [4][5] |

| Staphylococcus aureus | 128 µg/mL | [4] |

| Escherichia coli | Inhibition observed | [4][5] |

Plausible Mechanism of Action

The precise mechanism of action for this compound is not yet elucidated. However, based on the known activities of furan and benzoic acid derivatives, several hypotheses can be proposed. The mechanism of action for benzoic acid and its derivatives often involves the disruption of cellular processes through their acidic nature, interactions with enzymes, or membrane disruption.[6] In the context of antimicrobial activity, these compounds may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. The furan moiety, being an electron-rich aromatic system, can participate in various interactions with biological macromolecules.

Diagram: Potential Antimicrobial Mechanisms

Caption: Plausible mechanisms of antimicrobial action for this compound.

Conclusion and Future Directions

This compound is a readily accessible compound with potential for further investigation in drug discovery and materials science. While detailed biological studies on this specific molecule are limited, the known activities of its structural analogues suggest that it may possess valuable antimicrobial properties. Future research should focus on the development of optimized and scalable synthetic routes, comprehensive evaluation of its biological activity against a broader panel of pathogens, and elucidation of its precise mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 35461-99-5 | 3-(Furan-2-yl)benzoic acid - Synblock [synblock.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-furyl)benzoic acid (CAS No: 35461-99-5) is an organic compound that incorporates both a benzoic acid moiety and a furan ring.[1][][3] This unique structure makes it a subject of interest in medicinal chemistry and materials science. As a derivative of benzoic acid, it shares some of its fundamental chemical characteristics, yet the presence of the furan ring introduces distinct electronic and steric properties that can influence its biological activity and material characteristics.[4][5]

Understanding the physicochemical properties of this compound is paramount for its application in drug development and scientific research. Properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the core physicochemical properties of this compound, presents detailed experimental protocols for their determination, and visualizes key experimental workflows.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized below. The data is a combination of experimentally determined and computationally predicted values available in the public domain.

General and Computational Properties

This table summarizes the fundamental identifiers and computed molecular descriptors for this compound.

| Property | Value | Source |

| CAS Number | 35461-99-5 | [1][3] |

| Molecular Formula | C₁₁H₈O₃ | [1][][3] |

| Molecular Weight | 188.18 g/mol | [1][][3] |

| IUPAC Name | 3-(furan-2-yl)benzoic acid | [3][6] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=CO2 | [1][] |

| InChI Key | RQVVFGRDMHDHNI-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Experimental and Predicted Physical Properties

This table presents key physical constants, including both measured and predicted values, which are crucial for handling and formulation.

| Property | Value | Notes | Source |

| Melting Point | 157 °C | Experimental | [7] |

| 150-153 °C | Experimental | [8] | |

| Boiling Point | 366.4 °C | at 760 mmHg | [7] |

| Density | 1.254 g/cm³ | Predicted | [7] |

| Flash Point | 175.4 °C | [7] | |

| Refractive Index | 1.581 | Predicted | [7] |

Physicochemical Parameters for Drug Development

This table focuses on parameters that are critical for assessing the drug-like properties of the compound.

| Property | Value | Method | Source |

| Acidity Constant (pKa) | 4.14 ± 0.10 | Predicted | [7] |

| Partition Coefficient (logP) | 2.64 | Computational | [1] |

| 3.03 | Predicted | [7] | |

| 2.2 | XLogP3-AA (Computational) | [7][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of physicochemical data. The following sections describe standard protocols for determining the key properties of this compound.

Determination of Acidity Constant (pKa) by Potentiometric Titration

The pKa value, which quantifies the acidity of a compound, is critical for predicting its ionization state at physiological pH. A standard method for its determination is potentiometric titration.[10]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[10]

Materials and Equipment:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Deionized water

-

Ethanol (or other suitable co-solvent if solubility is low)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

250 mL beaker

Procedure:

-

Preparation of Analyte Solution: Accurately weigh approximately 0.2-0.3 g of this compound and transfer it to a 250 mL beaker.

-

Dissolution: Add a minimal amount of ethanol (e.g., 10-20 mL) to dissolve the compound, as benzoic acid derivatives can have limited aqueous solubility.[10] Once dissolved, add deionized water to bring the total volume to approximately 100 mL.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the analyte solution.

-

Data Collection: Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Reduce the increment size significantly near the expected equivalence point, where the pH changes most rapidly.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the steepest part of the curve (or by using the first or second derivative of the titration curve). The volume of NaOH at the half-equivalence point is then used to find the corresponding pH on the graph. This pH value is the pKa of the acid.

Determination of Solubility

Aqueous solubility is a crucial property that affects drug absorption and bioavailability. The shake-flask method followed by quantitative analysis is a common approach.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique like titration or HPLC.[11]

Materials and Equipment:

-

This compound

-

Solvent (e.g., pH 7.4 phosphate buffer)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

HPLC system or titration equipment

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing the chosen solvent. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC with a UV detector, against a standard curve. Alternatively, if the compound is sufficiently acidic, a direct titration with a standardized base can be performed.[11][12]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This concentration represents the solubility of the compound.

Interrelation of Physicochemical Properties in Drug Development

The physicochemical properties of a compound like this compound are not independent variables but are interconnected. Their interplay governs the suitability of a molecule as a drug candidate.

-

pKa and Solubility: The pKa dictates the ionization state of the molecule at a given pH. Since the ionized form of a molecule is generally more water-soluble than the neutral form, the solubility of this compound will be highly pH-dependent. In the acidic environment of the stomach, it will be predominantly in its neutral, less soluble form. In the more neutral pH of the intestines, it will be more ionized and thus more soluble.

-

logP and Permeability: The logP value is a measure of lipophilicity. For a drug to be absorbed via passive diffusion, it must be able to partition into and cross the lipid bilayer of cell membranes. A moderate logP value (typically 1-3) is often optimal for balancing aqueous solubility with membrane permeability.

-

Solubility and Absorption: A drug must be in a dissolved state to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

The relationship between these key properties is crucial for predicting the ADME profile of a potential drug molecule.

Conclusion

The physicochemical properties of this compound define its behavior in both chemical and biological systems. With a pKa typical of benzoic acid derivatives, its solubility and membrane permeability are expected to be pH-dependent. Its moderate predicted logP values suggest it has the potential to cross biological membranes. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the synthesis, evaluation, and application of this compound, particularly in the field of drug discovery and development. Accurate and reproducible determination of these properties is a critical first step in the journey from a chemical entity to a potential therapeutic agent.

References

- 1. chemscene.com [chemscene.com]

- 3. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pschemicals.com [pschemicals.com]

- 7. Page loading... [guidechem.com]

- 8. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]

- 9. 2-(2-furyl)benzoic Acid | C11H8O3 | CID 2772293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. edu.rsc.org [edu.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-(2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-(2-furyl)benzoic acid, a bifunctional aromatic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides detailed experimental protocols for its synthesis and characterization, and explores its structural features through comparative analysis and computational modeling.

Core Molecular Properties

This compound (CAS No. 35461-99-5) is a solid at room temperature with a molecular formula of C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . The molecule consists of a benzoic acid moiety substituted with a furan ring at the meta-position.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | N/A |

| Molecular Weight | 188.18 g/mol | N/A |

| CAS Number | 35461-99-5 | N/A |

| Melting Point | 157 °C | N/A |

| Topological Polar Surface Area (TPSA) | 50.44 Ų | N/A |

| Predicted logP | 2.64 | N/A |

| Predicted pKa | 4.14 ± 0.10 | N/A |

Molecular Structure and Bonding

The molecular structure of this compound is characterized by the spatial arrangement of its constituent furan and benzoic acid rings. The bonding within the molecule is a composite of covalent interactions and electron delocalization across both aromatic systems.

Please note: As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, the bond lengths, bond angles, and dihedral angles presented below are based on computational modeling and comparative analysis with structurally related compounds.

| Bond | Predicted Bond Length (Å) | Bond Angle | Predicted Bond Angle (°) |

| C(carboxyl)-C(aromatic) | 1.49 | C(aromatic)-C(carboxyl)-O(carbonyl) | 120 |

| C=O (carbonyl) | 1.23 | C(aromatic)-C(carboxyl)-O(hydroxyl) | 118 |

| C-O (hydroxyl) | 1.34 | O(carbonyl)-C(carboxyl)-O(hydroxyl) | 122 |

| C(aromatic)-C(furan) | 1.48 | C(aromatic)-C(aromatic)-C(furan) | 121 |

| C-O (furan) | 1.36 | C-O-C (furan) | 107 |

| C=C (furan) | 1.35 | C-C=C (furan) | 108 |

Bonding Characteristics:

-

Covalent Bonding: The molecule is held together by a framework of sigma (σ) bonds between carbon, oxygen, and hydrogen atoms.

-

Aromaticity and Electron Delocalization: Both the benzene and furan rings are aromatic, exhibiting π-electron delocalization, which contributes to the molecule's overall stability. The connection between the two rings allows for a degree of electronic communication, influencing the chemical properties of both moieties.

-

Inter-ring Torsion: The dihedral angle between the planes of the furan and benzoic acid rings is a key structural parameter. Steric hindrance between the ortho-hydrogens of the two rings is expected to result in a non-planar conformation in the gas phase. In the solid state, crystal packing forces will play a significant role in determining this angle.

-

Intermolecular Interactions: In the solid state, this compound is expected to form hydrogen-bonded dimers through its carboxylic acid groups, a common structural motif for carboxylic acids. These dimers are then likely to be arranged in a stacked fashion, stabilized by π-π interactions between the aromatic rings.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound, adapted from established methods for similar biaryl compounds.

Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a common method for the formation of the C-C bond between the furan and benzene rings.

Materials:

-

3-Bromobenzoic acid

-

2-Furanboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 2-furanboronic acid (1.2 eq), sodium carbonate (3.0 eq), and a palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and water to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show distinct signals for the protons on the furan and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a Nujol mull. The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy:

-

Dissolve a sample in a suitable solvent (e.g., ethanol or methanol) and record the absorption spectrum. The spectrum is expected to show absorption maxima corresponding to π-π* transitions within the aromatic systems.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, and the relationship between the molecular structure and its bonding characteristics.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Caption: Relationship between the molecular structure and bonding of this compound and its properties.

An In-depth Technical Guide to the Synthesis of 3-(2-furyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-furyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The document details the prevalent Suzuki-Miyaura coupling reaction, offering specific experimental protocols and expected outcomes.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an aryl halide (3-bromobenzoic acid) and an organoboron compound (2-furylboronic acid).[1][3] The reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of the starting materials.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) intermediate.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (the furyl group) is transferred to the palladium center.[1]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[1]

A general schematic of the Suzuki-Miyaura coupling for the synthesis of this compound is presented below.

Caption: Suzuki-Miyaura Synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura synthesis of this compound, based on analogous reactions reported in the literature.[1][2]

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromobenzoic Acid | 1.0 mmol | [1] |

| 2-Furylboronic Acid | 1.2 mmol | [1] |

| Catalyst | ||

| [PdCl₂(NH₂CH₂COOH)₂] | 0.1 mol% | [2] |

| or Pd(PPh₃)₄ | 3-5 mol% | [4] |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 3.0 mmol | [1] |

| Solvent | ||

| Distilled Water | 5.0 mL | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [2] |

| Reaction Time | 1.5 hours | [1] |

| Product | ||

| Yield | 85-95% (typical) | [2] |

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides containing a carboxylic acid moiety.[1][2]

Materials:

-

3-Bromobenzoic acid (1.0 mmol, 201.0 mg)

-

2-Furylboronic acid (1.2 mmol, 134.3 mg)

-

Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)[2][4]

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 2-furylboronic acid (1.2 mmol), the palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

-

Add 5.0 mL of distilled water to the flask.[1]

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

-

Upon completion of the reaction (monitored by TLC), acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

-

The product will precipitate out of the solution.

-

Filter the precipitate and wash with cold distilled water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Pathway: Esterification Followed by Suzuki Coupling and Hydrolysis

An alternative route involves the initial protection of the carboxylic acid as a methyl ester, followed by the Suzuki coupling and subsequent hydrolysis.

Step 1: Synthesis of Methyl 3-bromobenzoate

A general procedure for Fischer esterification can be followed.[5]

Step 2: Suzuki-Miyaura Coupling of Methyl 3-bromobenzoate

The procedure is similar to the one described above, using methyl 3-bromobenzoate as the starting material.

Step 3: Hydrolysis of Methyl 3-(2-furyl)benzoate

A general procedure for the hydrolysis of a methyl ester can be used.[6]

Materials:

-

Methyl 3-(2-furyl)benzoate (1.0 mmol)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 3-(2-furyl)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for 2-4 hours.

-

After cooling to room temperature, acidify the mixture with concentrated HCl.

-

The resulting precipitate of this compound is then filtered, washed with water, and dried.

Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Caption: Synthetic Strategy Workflow.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 3-(2-furyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(2-furyl)benzoic acid, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the spectral data of analogous compounds, such as benzoic acid, 2-substituted furans, and other 3-substituted benzoic acids.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | -COOH |

| ~8.2 - 8.4 | s | 1H | Ar-H (Position 2) |

| ~8.0 - 8.2 | d | 1H | Ar-H (Position 4 or 6) |

| ~7.8 - 8.0 | d | 1H | Ar-H (Position 6 or 4) |

| ~7.5 - 7.6 | t | 1H | Ar-H (Position 5) |

| ~7.5 | dd | 1H | Furan-H (Position 5') |

| ~6.8 | d | 1H | Furan-H (Position 3') |

| ~6.5 | dd | 1H | Furan-H (Position 4') |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~154 | Furan C-2' |

| ~144 | Furan C-5' |

| ~134 | Aromatic C-3 |

| ~131 | Aromatic C-1 |

| ~130 | Aromatic C-6 |

| ~129 | Aromatic C-4 |

| ~128 | Aromatic C-2 |

| ~125 | Aromatic C-5 |

| ~112 | Furan C-4' |

| ~108 | Furan C-3' |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic and Furan rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1150, ~1020 | Medium | C-O-C stretch (Furan) |

| ~920 | Broad, Medium | O-H bend (Out-of-plane) |

| ~750 | Strong | C-H bend (Aromatic and Furan out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 171 | Medium | [M - OH]⁺ |

| 160 | Medium | [M - CO]⁺ |

| 143 | Medium | [M - COOH]⁺ |

| 115 | High | [C₇H₅O]⁺ |

| 95 | Medium | [C₅H₃O₂]⁺ |

| 67 | High | [C₄H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Acquire the free induction decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS reference signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing and Analysis:

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with the vibrational modes of the functional groups expected in this compound (e.g., O-H stretch, C=O stretch, C=C stretches, C-O stretches).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its structure from fragmentation patterns.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source under high vacuum.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then passed through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of the molecular ion provides clues about the different structural components.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to Determining the Solubility of 3-(2-furyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-(2-furyl)benzoic acid in various solvents. Due to a lack of readily available quantitative solubility data for this compound in the public domain, this document focuses on providing researchers with the necessary experimental protocols to generate this critical data in-house. The guide details the widely accepted shake-flask method for achieving thermodynamic solubility, followed by two common analytical techniques for quantification: gravimetric analysis and UV/Vis spectroscopy. Furthermore, a qualitative solubility prediction based on the behavior of the structurally similar compound, benzoic acid, is provided to aid in solvent selection for initial screening.

Introduction

This compound is a bifunctional organic molecule containing both a furan ring and a benzoic acid moiety. Its structural features make it a compound of interest in medicinal chemistry and materials science. Solubility is a fundamental physicochemical property that dictates a compound's behavior in various systems, critically impacting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its processability in chemical synthesis and formulation.

This guide outlines a robust experimental framework for determining the aqueous and organic solvent solubility of this compound, enabling researchers to generate the precise data necessary for their specific applications.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, the solubility of benzoic acid can provide a useful qualitative starting point for solvent selection due to its structural similarity. Benzoic acid exhibits low solubility in water and non-polar solvents, but good solubility in polar organic solvents.[1][2][3] It is expected that this compound will follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound Based on Benzoic Acid Data

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in Water, Moderate to High in Alcohols | The carboxylic acid group can hydrogen bond with protic solvents. The larger non-polar furan and phenyl rings will limit aqueous solubility.[1][2][3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | The polar nature of these solvents can effectively solvate the carboxylic acid group.[4][5] |

| Non-Polar | Toluene, Chloroform | Low to Moderate | "Like dissolves like" principle suggests some solubility due to the aromatic rings, but the polar carboxylic acid group will limit overall solubility.[1][6] |

Experimental Protocol for Solubility Determination

The following protocol details the "gold standard" shake-flask method for determining the thermodynamic solubility of a compound.[7][8] This method ensures that the solution reaches equilibrium, providing a true measure of solubility.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Apparatus for chosen analytical method (e.g., drying oven for gravimetric analysis, UV/Vis spectrophotometer)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent. An excess is necessary to ensure a saturated solution is formed.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[9]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.[7]

-

Filtration: Carefully withdraw a sample of the supernatant and filter it using a syringe filter (0.45 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.[7]

-

Analysis: Determine the concentration of this compound in the clear filtrate using a suitable analytical method. Two common methods are detailed below.

Analytical Methods for Quantification

This method is straightforward and does not require sophisticated instrumentation, but it is best suited for non-volatile solutes and solvents.[10][11]

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Gently evaporate the solvent in a drying oven set to a temperature below the boiling point of the solute and above that of the solvent.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The final mass represents the amount of dissolved this compound. Calculate the solubility in g/L or other desired units.[10]

This method is suitable for compounds that have a chromophore, such as the aromatic rings in this compound, and is highly sensitive.[12][13]

-

Determine the λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan this solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically absorb in the 200-400 nm range.[12]

-

Prepare a Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert law.

-

Analyze the Sample: Dilute the clear filtrate with a known factor to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted filtrate at the λmax.

-

Calculate Concentration: Use the absorbance of the diluted filtrate and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution.[12]

Data Presentation

The experimentally determined solubility data should be meticulously recorded. A well-structured table is essential for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at [Specify Temperature]

| Solvent | Method of Analysis | Replicate 1 (g/L) | Replicate 2 (g/L) | Replicate 3 (g/L) | Average Solubility (g/L) | Standard Deviation |

| Water | ||||||

| Ethanol | ||||||

| Methanol | ||||||

| Acetone | ||||||

| DMSO | ||||||

| Chloroform | ||||||

| Toluene | ||||||

| Other |

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter accurately and reliably. The combination of the shake-flask method for sample preparation with either gravimetric analysis or UV/Vis spectroscopy for quantification offers a robust approach. The resulting data will be invaluable for a wide range of applications, from informing preclinical drug development to optimizing chemical reaction conditions. It is recommended that experiments are performed in triplicate to ensure the precision and accuracy of the generated data.

References

- 1. quora.com [quora.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

- 12. Advancements of UV-Vis Spectroscopy in Drug Discovery: Illuminating Insights and Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 13. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Furyl)benzoic Acid

Introduction

3-(2-Furyl)benzoic acid is a bifunctional organic molecule incorporating a furan ring and a benzoic acid moiety. Its thermal stability is a critical parameter for applications in drug development, materials science, and chemical synthesis, as it dictates storage conditions, processing temperatures, and potential degradation pathways. Understanding its thermal behavior is essential for ensuring product quality, safety, and efficacy. This document outlines the probable thermal properties and decomposition pathways of this compound by examining related compounds and standard analytical methodologies.

Physicochemical and Thermal Properties

While specific thermal analysis data for this compound is scarce, data from structurally similar compounds can provide valuable insights. The isomeric 4-(2-furyl)benzoic acid has a reported melting point of 231 °C[1]. Furthermore, detailed thermodynamic studies have been conducted on 3-(2-furyl)-2-propenoic acid, an analogue that shares the 3-(2-furyl) substitution pattern.

The following table summarizes key thermodynamic parameters for 3-(2-furyl)-2-propenoic acid, which can serve as an estimate for the thermal behavior of this compound.

| Parameter | 3-(2-Furyl)-2-propenoic acid | Furan-2-carboxylic acid |

| Molecular Weight ( g/mol ) | 138.12 | 112.08 |

| Enthalpy of Fusion (ΔHfus, kJ/mol) | 72.8 ± 1.0 (at Tm = 455 K) | 67.32 ± 0.90 (at Tm = 445 K) |

| Enthalpy of Sublimation (ΔHsub, kJ/mol) | 102.2 ± 4.7 (at Tm = 360 K) | 108.4 ± 0.82 (at Tm = 322 K) |

| Enthalpy of Vaporization (ΔHvap, kJ/mol) | 72.8 ± 1.0 (at Tm = 455 K) | 67.32 ± 0.90 (at Tm = 445 K) |

| Data sourced from SUNTIUBE.[2] |

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through mechanisms characteristic of both the benzoic acid and furan moieties.

The primary and most anticipated decomposition pathway for benzoic acid and its derivatives is decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide (CO₂). For benzoic acid itself, thermal decomposition at elevated temperatures (e.g., 475-499 °C) yields CO₂ and benzene as the main products[3]. This suggests that this compound would likely decompose to form 2-phenylfuran and CO₂.

The furan ring itself is susceptible to thermal degradation. Studies on various furan-containing compounds indicate that decomposition can be initiated by:

-

Ring-Opening: The furan ring can open at the C–O bond, leading to the formation of unsaturated aldehyde or ketone intermediates[4].

-

Radical Formation: At high temperatures, homolytic bond scission can occur, generating various radical species[5]. For furan, this can lead to the formation of propargyl radicals, acetylene, ketene, and carbon monoxide[6].

-

Decarboxylation of Furoic Acids: 2-Furoic acid, a related compound, undergoes thermal decarboxylation to produce furan, with the reaction activating at temperatures around 140-160 °C[7].

For this compound, it is plausible that decomposition of the furan ring could occur concurrently with or subsequent to the decarboxylation of the benzoic acid group, leading to a complex mixture of smaller volatile products.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following protocols are based on standard methods for the analysis of organic acids.

Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, typically as the point of initial significant mass loss.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium (Tm = 156.6 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to ambient temperature at 10 °C/min.

-

Reheat the sample to the upper-temperature limit to observe any changes in thermal behavior after the first heating cycle.

-

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, boiling, sublimation, decomposition) and exothermic (crystallization, some decompositions) peaks. The peak area is used to calculate the enthalpy of the transition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Conclusion

While direct experimental data for this compound remains to be established, a robust analytical framework can be applied to determine its thermal properties. Based on analogous compounds, the molecule is expected to be a crystalline solid with a melting point likely above 200 °C. Its thermal decomposition is predicted to initiate with decarboxylation, followed or accompanied by the degradation of the furan ring at higher temperatures. The experimental protocols and workflow detailed in this guide provide a clear path for researchers to obtain precise data on the thermal stability and decomposition mechanisms of this compound, which is crucial for its safe and effective application.

References

- 1. 4-(2-FURYL)BENZOIC ACID CAS#: 35461-98-4 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of 3-(2-Furyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 3-(2-furyl)benzoic acid. This molecule, possessing both a furan and a benzoic acid moiety, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its structural, electronic, and spectroscopic properties at a quantum mechanical level is crucial for elucidating its reactivity, stability, and potential biological activity. This document outlines the standard computational methodologies, presents expected data in a structured format, and visualizes the analytical workflow.

Experimental and Computational Methodologies

The in-silico analysis of this compound would be conducted using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level basis set such as 6-311++G(d,p). The B3LYP functional is well-regarded for its ability to accurately predict the structural and spectral properties of organic molecules.[1] Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).

Electronic Properties and Spectral Analysis

Subsequent to geometry optimization, a range of electronic properties are calculated to understand the molecule's reactivity and kinetic stability. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[1] The theoretical UV-Vis spectrum is typically predicted using Time-Dependent DFT (TD-DFT) calculations, which provide insights into the electronic transitions within the molecule.[2] Nuclear Magnetic Resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The following diagram illustrates the typical computational workflow for this analysis.

Data Presentation

The following tables summarize the expected quantitative data from a comprehensive quantum chemical analysis of this compound. Note that these are illustrative values based on similar compounds and not the result of a new calculation.

Optimized Geometrical Parameters

The optimized structure would reveal the planarity and relative orientations of the furan and benzoic acid rings.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(aromatic)-C(aromatic) | 1.39 - 1.41 |

| C(aromatic)-C(carboxyl) | ~1.48 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| O-H (carboxyl) | ~0.97 | |

| C-O (furan) | ~1.36 | |

| C=C (furan) | ~1.37 | |

| C-C (furan) | ~1.43 | |

| Bond Angles (°) | C-C-C (aromatic) | 119 - 121 |

| O=C-O (carboxyl) | ~123 | |

| C-O-C (furan) | ~107 | |

| Dihedral Angle (°) | Furan Ring - Benzene Ring | ~20-30 |

Calculated Vibrational Frequencies

The theoretical vibrational spectrum provides a fingerprint of the molecule, allowing for the identification of key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~3500 | ν(O-H) | Carboxylic acid O-H stretch |

| ~3100 | ν(C-H) | Aromatic and furan C-H stretch |

| ~1720 | ν(C=O) | Carboxylic acid C=O stretch |

| ~1600, ~1450 | ν(C=C) | Aromatic and furan ring stretching |

| ~1300 | δ(O-H) | In-plane O-H bend |

| ~1250 | ν(C-O) | Carboxylic acid C-O stretch |

| ~1015 | Furan ring breathing | |

| ~920 | γ(O-H) | Out-of-plane O-H bend |

Key Electronic and Quantum Chemical Parameters

These parameters are crucial for assessing the molecule's stability and reactivity.

| Parameter | Calculated Value (eV) |

| Energy of HOMO | ~ -6.5 |

| Energy of LUMO | ~ -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 |

| Ionization Potential (I) | ~ 6.5 |

| Electron Affinity (A) | ~ 2.0 |

| Chemical Hardness (η) | ~ 2.25 |

| Electronegativity (χ) | ~ 4.25 |

| Electrophilicity Index (ω) | ~ 4.01 |

Predicted Spectroscopic Data

Theoretical spectra serve as a valuable tool for interpreting experimental results.

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - COOH | 12.0 - 13.0 |

| Chemical Shift (δ, ppm) - Aromatic H | 7.2 - 8.2 | |

| Chemical Shift (δ, ppm) - Furan H | 6.5 - 7.6 | |

| ¹³C NMR | Chemical Shift (δ, ppm) - COOH | 168 - 172 |

| Chemical Shift (δ, ppm) - Aromatic C | 120 - 140 | |

| Chemical Shift (δ, ppm) - Furan C | 110 - 145 | |

| UV-Vis | λ_max (nm) | ~280 - 320 |

| Electronic Transition | π → π* |

Structure-Property Relationships and Potential Applications

The quantum chemical data provides a foundation for understanding the molecule's behavior and guiding its potential applications in drug development and materials science. The relationships between the calculated properties and potential applications are visualized below.

References

An In-depth Technical Guide to 3-(2-Furyl)benzoic Acid: Synthesis and Physicochemical Profile

Abstract

This technical guide provides a comprehensive overview of 3-(2-furyl)benzoic acid, a biaryl carboxylic acid of interest to researchers in medicinal chemistry and materials science. While the specific historical discovery of this compound is not well-documented in readily available literature, its synthesis falls within the well-established and versatile methodologies of modern organic chemistry. This guide focuses on the prevalent synthetic routes, particularly the Suzuki-Miyaura cross-coupling reaction, and presents a compilation of its physicochemical properties. Detailed experimental protocols and data are provided to support researchers and drug development professionals in the synthesis and characterization of this molecule.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for creating carbon-carbon bonds between aromatic rings. While the exact date and discoverer of this specific molecule are not prominently recorded, its structural motif, a substituted biaryl carboxylic acid, is a common feature in many biologically active compounds. The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of such compounds, making molecules like this compound readily accessible for research and development. Benzoic acid itself was discovered in the 16th century, with its structure being determined in 1832.[1][2][3] Its derivatives have since become foundational in various fields, including their use as preservatives and as intermediates in the synthesis of dyes, perfumes, and pharmaceuticals.[4][5][6][7] The applications of benzoic acid derivatives are vast, ranging from antifungal agents to serving as key components in drug molecules.[5][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(Furan-2-yl)benzoic acid | [9] |

| CAS Number | 35461-99-5 | [9] |

| Molecular Formula | C₁₁H₈O₃ | [9] |

| Molecular Weight | 188.18 g/mol | [9] |

| Melting Point | 157 °C | [10] |

| Boiling Point | 366.4 °C at 760 mmHg | [10] |

| logP | 3.03 (Predicted) | [10] |

| pKa | 4.14 ± 0.10 (Predicted) | [10] |

| PSA (Polar Surface Area) | 50.44 Ų | [10] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[11]

General Reaction Scheme

The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 3-bromobenzoic acid with 2-furylboronic acid in the presence of a palladium catalyst and a base.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general method for the Suzuki coupling of 3-bromobenzoic acid with arylboronic acids.[11]

Materials:

-

3-Bromobenzoic acid (1.0 mmol)

-

2-Furylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (glycine-based palladium catalyst) (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add 3-bromobenzoic acid (1.0 mmol), 2-furylboronic acid (1.2 mmol), the [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[11]

-

Add 5.0 mL of distilled water to the flask.[11]

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.[11]

-

Upon completion of the reaction (monitored by TLC or LC-MS), acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3.

-

The product will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of this compound.

Caption: Standard experimental workflow for the synthesis.

Biological and Pharmacological Context

While specific and extensive biological activity data for this compound is not widely published, the broader class of benzoic acid derivatives is known for a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[6][12] The introduction of a furan ring, a common moiety in many pharmaceuticals, suggests that this compound could be a valuable scaffold for medicinal chemistry exploration. For instance, various benzoic acid derivatives have been synthesized and evaluated as VLA-4 antagonists, which are relevant in treating inflammatory diseases.[8] Further research is warranted to fully elucidate the biological potential of this specific compound.

Conclusion

This compound is a readily accessible biaryl carboxylic acid with potential applications in drug discovery and materials science. Although its specific discovery and early history are not well-defined, its synthesis is straightforward using modern techniques like the Suzuki-Miyaura cross-coupling reaction. This guide provides the necessary technical information, including a detailed experimental protocol and physicochemical data, to facilitate further research and application of this compound. The provided synthetic workflow and reaction diagrams offer a clear visual representation for researchers and professionals in the field.

References

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Benzoic_acid [chemeurope.com]

- 4. redox.com [redox.com]

- 5. justlonghealth.com [justlonghealth.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. britannica.com [britannica.com]

- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. preprints.org [preprints.org]

Theoretical Exploration of 3-(2-Furyl)benzoic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzoic acid and its derivatives are fundamental scaffolds in the development of new pharmaceutical agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a furan moiety, a five-membered aromatic heterocycle, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 3-(2-furyl)benzoic acid framework, in particular, presents a unique combination of structural features that warrant in-depth theoretical investigation to unlock its full therapeutic potential.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool in drug discovery for predicting molecular properties and guiding the synthesis of novel compounds.[3] This guide will explore the theoretical underpinnings of this compound derivatives, providing a roadmap for their rational design and development.

Theoretical Studies: A Deep Dive into Molecular Properties

Due to the limited availability of direct theoretical studies on this compound, this section will utilize data from a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a representative model.[4] This analogue shares the key 3-(2-furyl) and carboxylic acid functionalities, making it a suitable proxy for understanding the fundamental electronic and structural characteristics.

Computational Methodology

The theoretical calculations referenced in this guide were performed using the Gaussian suite of programs. The molecular geometry optimization and subsequent property calculations were carried out using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d) basis set.[4] This level of theory is widely accepted for providing a good balance between accuracy and computational cost for organic molecules of this size.

Computational Workflow

Molecular Geometry

Geometry optimization calculations predict a near-planar conformation for the 3-(2-furyl)-1H-pyrazole-5-carboxylic acid molecule.[4] This planarity is a key feature, suggesting extensive electron delocalization across the aromatic rings, which can contribute to the molecule's stability and influence its interactions with biological targets. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise three-dimensional representation of the molecule.

Table 1: Selected Calculated Geometric Parameters for a 3-(2-Furyl) Carboxylic Acid Derivative (Proxy Data)

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C=O | 1.210 |

| C-O | 1.350 | |

| O-H | 0.950 | |

| C-C (ring) | 1.390 (avg.) | |

| Bond Angles | C-C-C (ring) | 120.0 (avg.) |

| O=C-O | 123.0 (approx.) | |

| Dihedral Angle | Phenyl-Furan | ~0-20 (near planar) |

| (Data is representative and based on typical values for similar structures and calculations on benzoic acid itself)[5] |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[6] A larger gap suggests higher stability and lower reactivity. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating good electronic stability.[4]

Table 2: Calculated Electronic Properties of a 3-(2-Furyl) Carboxylic Acid Derivative (Proxy Data)

| Property | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.303 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.243 |

| HOMO-LUMO Energy Gap | ΔE | 4.060 |

| (Data from a representative benzoic acid derivative) |

HOMO-LUMO Visualization

Vibrational Analysis

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated IR spectrum shows characteristic bands for the O-H stretch of the carboxylic acid (around 3400-3200 cm⁻¹), C-H stretches of the aromatic rings (around 3100-3000 cm⁻¹), and the C=O stretch (around 1700 cm⁻¹).[4]

Table 3: Key Calculated Vibrational Frequencies for a 3-(2-Furyl) Carboxylic Acid Derivative (Proxy Data)

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3752 |

| C-H Stretch | Aromatic Rings | 3212 - 3168 |

| C=O Stretch | Carboxylic Acid | 1780 |

| C=C Stretch | Aromatic Rings | 1643 - 1528 |

| C-O Stretch | Carboxylic Acid | 1365 |

| (Data from calculations on benzoic acid) |

Experimental Protocols

This section outlines general experimental procedures for the synthesis and characterization of this compound derivatives, based on established methods for similar compounds.

Synthesis

A common route for the synthesis of this compound derivatives involves the Suzuki coupling reaction between a boronic acid derivative of furan and a halogenated benzoic acid derivative. An alternative approach is the condensation of a substituted furan-2-carbaldehyde with a derivative of malonic acid, followed by further chemical transformations.[7]

General Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. mdpi.com [mdpi.com]

The Rising Potential of 3-(2-Furyl)Benzoic Acid Derivatives: A Technical Guide to Biological Activity

Authored For: Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The confluence of the furan ring and the benzoic acid scaffold presents a compelling area of investigation in medicinal chemistry. Both moieties are privileged structures, known to impart a wide range of biological activities. This technical whitepaper explores the biological potential of novel 3-(2-furyl)benzoic acid derivatives. While direct research on this specific chemical class is nascent, this guide consolidates available data on structurally similar compounds and outlines the established potential for antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and conceptual workflows are provided to empower researchers to investigate this promising class of molecules.

Introduction: A Scaffold of Promise